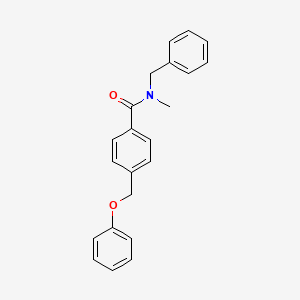![molecular formula C20H15N3O B5338357 4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5338357.png)
4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline, also known as PBD or p-phenylenediamine bis(5-phenyl-1,3,4-oxadiazole), is a fluorescent dye used in scientific research. This compound has a unique chemical structure that makes it useful for a variety of applications, including labeling and imaging biological molecules.
作用機序
The mechanism of action of 4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline is based on its ability to bind to microtubules. This compound interacts with the protein tubulin, which is the building block of microtubules. This interaction causes this compound to become fluorescent, allowing it to be visualized using fluorescence microscopy.
Biochemical and Physiological Effects
This compound does not have any significant biochemical or physiological effects on cells or organisms. It is a non-toxic compound that is generally well-tolerated in laboratory experiments.
実験室実験の利点と制限
One advantage of using 4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline in laboratory experiments is its high sensitivity and specificity for microtubules. This compound can detect changes in microtubule dynamics that other methods may miss. However, this compound is not suitable for all types of experiments. It requires specialized equipment, such as fluorescence microscopes, and may not be compatible with certain cell types or experimental conditions.
将来の方向性
There are several potential future directions for research involving 4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline. One area of interest is the development of new fluorescent probes based on the this compound structure. These probes could be tailored to specific applications, such as imaging other cellular structures or detecting specific biomolecules. Another area of interest is the use of this compound in drug discovery. This compound could be used as a screening tool to identify compounds that affect microtubule dynamics, which could lead to the development of new drugs for cancer and other diseases.
合成法
The synthesis of 4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline involves the reaction of p-phenylenediamine with 5-phenyl-1,3,4-oxadiazole. This reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or acetic anhydride. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学的研究の応用
4-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]aniline is commonly used as a fluorescent probe in biological research. It can be attached to proteins, nucleic acids, and other biomolecules to visualize their location and movement within cells. This compound is particularly useful for studying the dynamics of microtubules, which are important structures involved in cell division and intracellular transport.
特性
IUPAC Name |
4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c21-18-12-10-17(11-13-18)20-23-22-19(24-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSXGUBNIXLQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluoro-4-methylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338277.png)
![1-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-4-(3-methylpyridin-4-yl)-1,4-diazepane](/img/structure/B5338297.png)
![3-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5338299.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5338310.png)
![N-(4-{[(2-hydroxyethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5338316.png)


![(2S*,4S*,5R*)-4-{[(carboxymethyl)amino]carbonyl}-5-(2,3-difluorophenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5338332.png)
![2-fluoro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5338336.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
![5-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5338342.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
